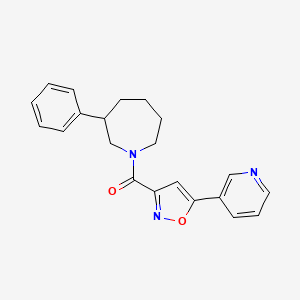

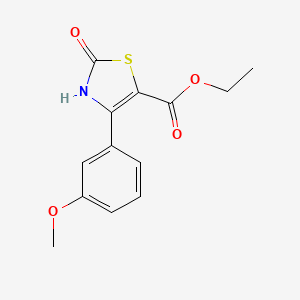

![molecular formula C18H15N5O2S B2967760 N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226433-49-3](/img/structure/B2967760.png)

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various strategies. One common method involves the use of Sonogashira and Stille reactions . Another approach involves the use of improved synthetic methods to understand the effect of different substituents and core structures on their electrochemical and optical properties .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is complex and varies depending on the specific isomeric form and any substituents they may carry . The N-N and S-N distances are indicative of multiple bond character . Quantum-mechanical calculations suggest that certain derivatives have higher values of ELUMO and energy band gap (Eg), indicating high electron conductivity .Chemical Reactions Analysis

Thiadiazole derivatives exhibit a broad range of chemical reactions. For instance, they can undergo photocatalyst-free, visible-light promoted, direct conversion of C(sp2)-H to C(sp2)-N . They can also participate in cross-coupling reactions .Physical and Chemical Properties Analysis

Thiadiazole derivatives generally are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor . Their optical and electrochemical properties can be systematically modified by varying the donor groups .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Compounds similar to N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been synthesized and evaluated for their potential as carbonic anhydrase inhibitors. For instance, Büyükkıdan et al. (2013) reported on the synthesis of novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide showing strong inhibitory properties against human carbonic anhydrase isoenzymes hCA-I and hCA-II, indicating a potential for medical applications in this area (Büyükkıdan et al., 2013).

Antiproliferative Activities

Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, including compounds similar to the one , and tested them for antiproliferative activities against cancer cell lines. Their findings suggest that certain compounds in this class exhibit promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antibacterial and Antifungal Properties

Research by Palkar et al. (2017) involved synthesizing novel analogs of pyrazole derivatives with potent antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, showing their potential as antimicrobial agents (Palkar et al., 2017).

Synthesis of Heterocyclic Compounds

Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing various heterocyclic compounds, including pyrazole derivatives, demonstrating the versatility of these compounds in chemical synthesis and their potential antimicrobial activities (Elmagd et al., 2017).

Anticancer Evaluation

Senthilkumar et al. (2021) synthesized and evaluated the anticancer activity of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, indicating the scope of these compounds in cancer research (Senthilkumar et al., 2021).

Safety and Hazards

Wirkmechanismus

Mode of action

Benzo[c][1,2,5]thiadiazole derivatives are known to be electron acceptors . They can accept electrons from other molecules, which can lead to various chemical reactions.

Biochemical pathways

Benzo[c][1,2,5]thiadiazole derivatives have been researched for photocatalytic applications .

Eigenschaften

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBYFQGJIIVBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

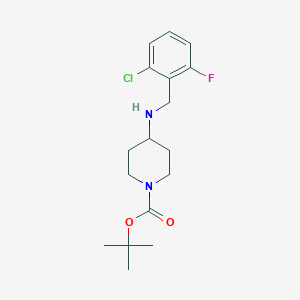

![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)

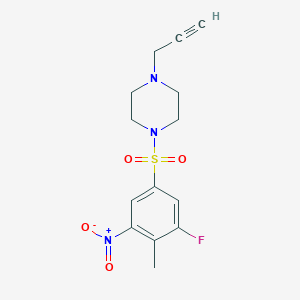

![N-({1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2967679.png)

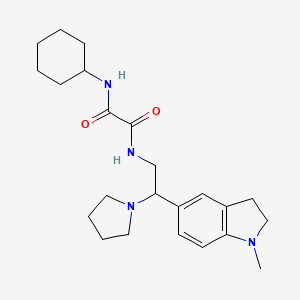

![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2967697.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)